molecular formula C13H14N6O4S B2894839 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034336-88-2

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2894839
CAS No.: 2034336-88-2
M. Wt: 350.35
InChI Key: XOBBBGFQMLPXJY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic sulfonamide featuring a 1,2,4-oxadiazole core linked to a 5-cyclopropylisoxazole moiety and a 1-methylimidazole-4-sulfonamide group. Its cyclopropyl substituent on the isoxazole ring may enhance metabolic stability compared to non-cyclopropyl analogs, while the imidazole sulfonamide group could confer solubility or binding affinity .

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O4S/c1-19-6-12(14-7-19)24(20,21)15-5-11-16-13(18-23-11)9-4-10(22-17-9)8-2-3-8/h4,6-8,15H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBBBGFQMLPXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

((3(5cyclopropylisoxazol3yl)1 2 4 oxadiazol5yl)methyl)1 methyl1H imidazole4sulfonamide\text{N }((3-(5-\text{cyclopropylisoxazol}-3-\text{yl})-\text{1 2 4 oxadiazol}-5-\text{yl})\text{methyl})-\text{1 methyl}-\text{1H imidazole}-4-\text{sulfonamide}

Molecular Characteristics

  • Molecular Formula : C₁₃H₁₅N₅O₃S
  • Molecular Weight : 305.36 g/mol
  • Solubility : Soluble in DMSO and methanol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The imidazole and oxadiazole moieties are known to participate in various biological processes, including:

  • Inhibition of Enzyme Activity : The sulfonamide group is recognized for its ability to inhibit carbonic anhydrase and other enzymes critical for tumor growth.
  • Induction of Apoptosis : Studies indicate that derivatives containing isoxazole structures can promote apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bcl-2 and Bax .
  • Cell Cycle Arrest : Compounds similar to this structure have been shown to induce cell cycle arrest at various phases, particularly G1/S transition .

Cytotoxicity Assays

A series of cytotoxicity assays were conducted using various human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo205 (colon cancer). The results indicated significant cytotoxic effects at concentrations ranging from 10 μM to 100 μM.

Cell LineIC₅₀ (μM)Mechanism
MCF-725Apoptosis induction
A54930Cell cycle arrest
Colo20520Enzyme inhibition

Case Study: Anticancer Activity

A detailed study investigated the effects of the compound on HL-60 human promyelocytic leukemia cells. The compound was found to:

  • Decrease Bcl-2 expression significantly.
  • Increase p21^WAF-1 levels, indicating cell cycle arrest.
    These findings suggest a dual mechanism involving both apoptosis and cell cycle regulation .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies have indicated potential antimicrobial activity against various bacterial strains. The compound exhibited:

  • Minimum Inhibitory Concentration (MIC) values ranging from 50 μg/mL to 200 μg/mL against Gram-positive bacteria such as Staphylococcus aureus.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of isoxazole- and oxadiazole-containing sulfonamides. Below is a comparative analysis with structurally related molecules from :

Table 1: Structural Comparison of Key Compounds

Compound ID (from ) Core Structure Key Substituents Functional Groups Potential Applications
Target Compound 1,2,4-oxadiazole - 5-cyclopropylisoxazole
- 1-methylimidazole-4-sulfonamide
Sulfonamide, oxadiazole, isoxazole Undisclosed (research use)
Compound 1 1,2,4-oxadiazole - 5-methyloxadiazole
- Benzamide with nitroaryl
Thioether, nitro, amide Anticancer, antiviral
Compound 3 Isoxazole - 3,5-dimethylisoxazole
- Triazolopyrimidine-linked benzamide
Thioether, triazolopyrimidine Platelet aggregation inhibition
Compound 5 1,2,4-oxadiazole - 5-methyloxadiazole
- Nitrophenylaminoethyl
Thioether, nitro, amide Thrombotic events

Key Observations :

Core Heterocycles: The target compound uniquely combines 1,2,4-oxadiazole and isoxazole rings, whereas analogs in often pair oxadiazole with benzamide or triazolopyrimidine systems. This hybrid structure may offer distinct electronic or steric properties for target binding.

Sulfonamide vs. Benzamide Linkages: The target’s imidazole sulfonamide differs from the benzamide moieties in compounds. Sulfonamides are known for their versatility in hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase inhibitors), suggesting divergent biological targets compared to benzamide-based analogs .

Therapeutic Implications :

  • Compounds in are explicitly linked to anticancer, antiviral, or antiplatelet applications. The target compound’s lack of disclosed activity highlights a gap in current research, though its structural features align with molecules targeting proteases or kinases .

Q & A

Q. How can proteomics and transcriptomics data be integrated to identify novel therapeutic applications?

  • Methodological Answer :
  • Multi-Omics Integration : Combine RNA-seq (to identify upregulated pathways) with affinity proteomics (to map protein interactors) .
  • Machine Learning : Train models on public databases (e.g., ChEMBL) to predict off-label uses (e.g., antifibrotic activity) .

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